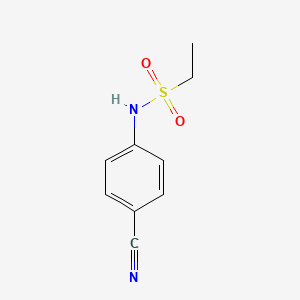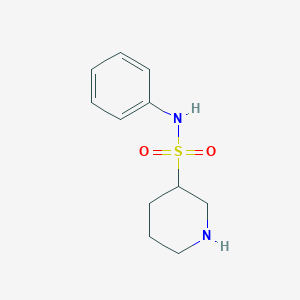
2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide
Overview
Description
2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide, also known as AMP-DMA, is a synthetic organic compound containing an amide functional group. It is a colorless solid with a melting point of 142-144°C and a boiling point of 204-206°C. AMP-DMA is a versatile compound with a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of pharmaceuticals, as a stabilizer for enzymes, and as a reagent in organic synthesis. AMP-DMA has also been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.
Scientific Research Applications
Biological Effects and Potential Therapeutic Roles
Biological Consequences and Commercial Importance : The biological effects of N,N-dimethylacetamide (DMAC) and its derivatives have been extensively studied, revealing significant insights into their toxicological profiles and underlying biological mechanisms. These compounds continue to hold commercial importance due to their varied applications and the extensive body of research that has emerged over the years, enhancing our understanding of their biological consequences in humans (Kennedy, 2001).
Pharmacological Effects of Related Compounds : Research on chlorogenic acid, a compound with structural similarity to the target molecule, indicates its broad pharmacological potential, including antioxidant, anti-inflammatory, and antimicrobial properties. This phenolic acid plays significant roles in modulating lipid metabolism and glucose, suggesting its potential in treating metabolic disorders such as cardiovascular disease and diabetes (Naveed et al., 2018).
Environmental Toxicology
- Degradation and Environmental Impact : The environmental toxicology of related compounds, including their degradation pathways and by-products, has been a subject of research. Advanced oxidation processes used to treat acetaminophen, a compound with some similarities in structure and use, generate a variety of by-products. This research has implications for environmental safety and the development of more sustainable chemical processes (Qutob et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular components, influencing their function .
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide. Factors such as pH, temperature, and the presence of other compounds can affect how it interacts with its targets .
properties
IUPAC Name |
2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-4-5-9(12)10(6-8)15-7-11(14)13(2)3/h4-6H,7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMDTUSMNSBAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



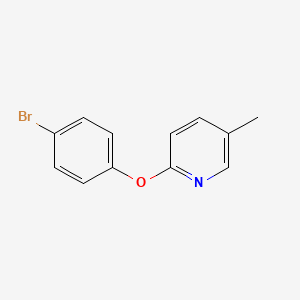
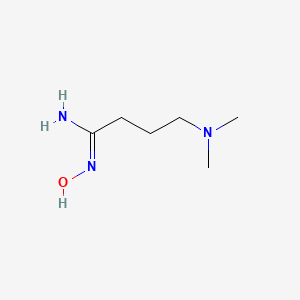
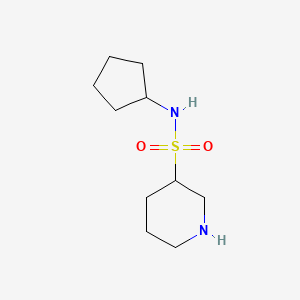
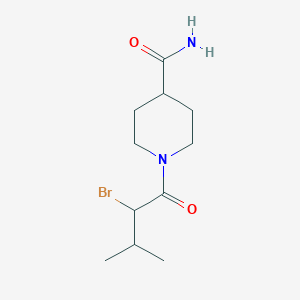
![4-[1-(Ethylamino)ethyl]benzonitrile](/img/structure/B3199268.png)
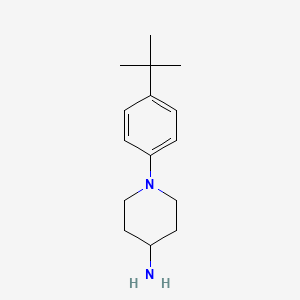
![3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid](/img/structure/B3199286.png)
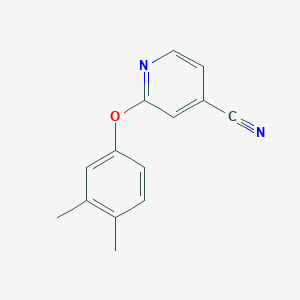
![2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid](/img/structure/B3199298.png)
![N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199311.png)
![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3199315.png)
![3-[2-(4-Bromophenyl)acetamido]thiophene-2-carboxylic acid](/img/structure/B3199320.png)
